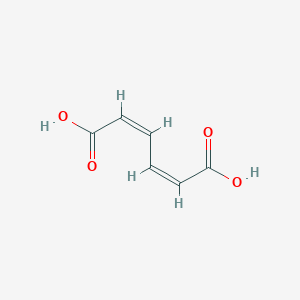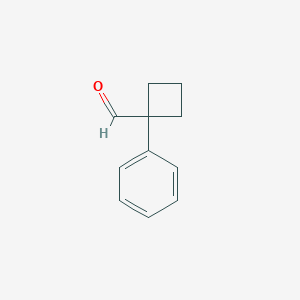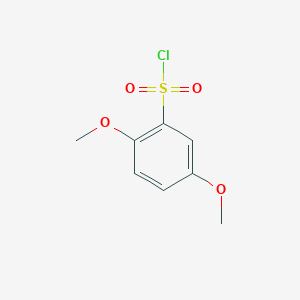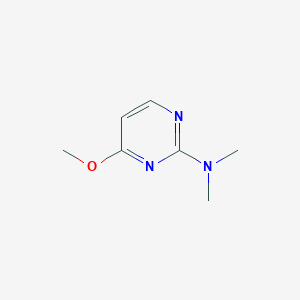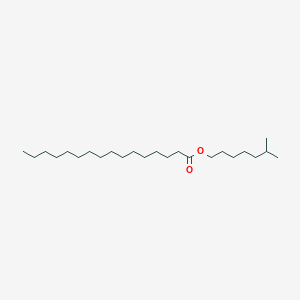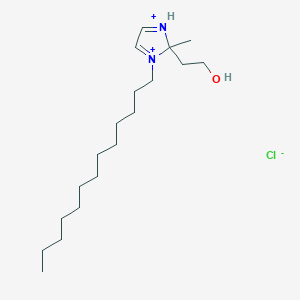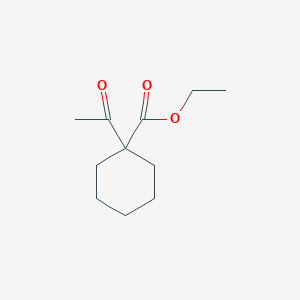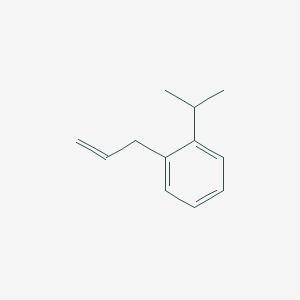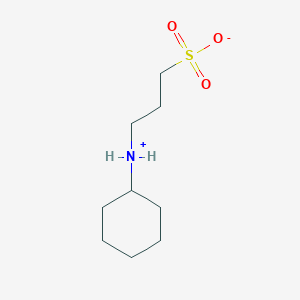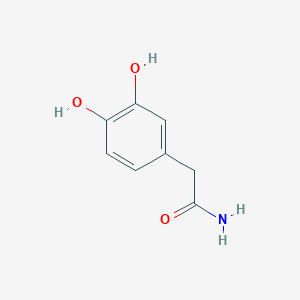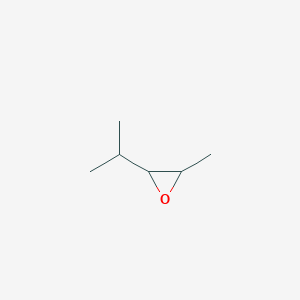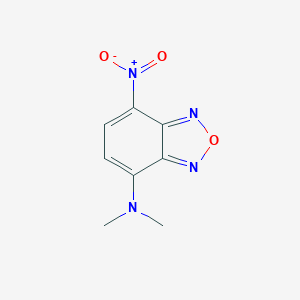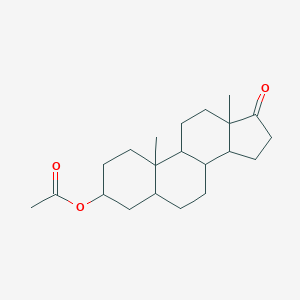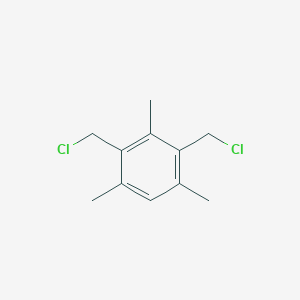
2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related aromatic compounds often involves halogenation and treatment with metal reagents. For example, the synthesis of 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene through treating a related chloromercurio compound with methylmagnesium chloride demonstrates a method for creating dimagnesiated aromatic compounds, indicating a possible pathway for synthesizing or modifying 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene (Reck & Winter, 1997).
Molecular Structure Analysis
The molecular structure of aromatic compounds can be significantly influenced by substituents. Studies on compounds like Bis(1,2,4-trimethylbenzene)thallium(+1) tetrachloroaluminate(+3) have revealed that the crystalline structure and thermal behavior are profoundly affected by the molecular geometry and the nature of the substituents, suggesting that similar analyses could provide insights into the structural dynamics of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene (Frank, Korrell, & Reiβ, 1996).
Chemical Reactions and Properties
The chemical reactions and properties of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene would be characterized by its reactivity towards various nucleophiles and electrophiles, given its chloromethyl and trimethylbenzene groups. For instance, reactions involving vicarious electrophilic substitution and fluorodemethylation, as seen with 1,3,5-trimethoxybenzene and related compounds, could be relevant for understanding the reactivity of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene towards halogenation and nucleophilic attack (Banks et al., 1999).
Physical Properties Analysis
The physical properties, including solubility, melting point, and boiling point, of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene would be influenced by its molecular structure. The presence of chloromethyl groups could affect its polarity and thus its solubility in various solvents, while the trimethylbenzene core may contribute to its stability and volatility. Comparative studies on similar compounds can provide insights into these properties and guide practical applications (Yang & Wei, 2001).
Chemical Properties Analysis
The chemical properties of 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene, including its reactivity patterns, stability under various conditions, and potential for undergoing substitution reactions, are central to its applications in synthetic chemistry. Studies on the reactivity of similar compounds towards electrophiles and nucleophiles can shed light on potential synthetic routes and applications for this compound (Dittmer, Gruber, & Nuyken, 1989).
Wissenschaftliche Forschungsanwendungen
Application 1: Synthesis of Ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate
- Summary of the Application: This compound is synthesized from the chlorotrimethylsilane (TMSCl)-promoted Friedländer reaction between 1-(2-amino-5-iodophenyl)ethanone and ethyl 4-chloro-3-oxobutanoate .
- Methods of Application: The synthesis involves a Friedländer reaction promoted by chlorotrimethylsilane (TMSCl). The resulting compound is then used in a Williamson ether synthesis with various phenols and an in situ ester hydrolysis reaction .
- Results or Outcomes: The corresponding 2,4-bis(aroxymethyl)quinoline-3-carboxylic acids were obtained in good yields of 71–86% .
Application 2: Synthesis of 2,4-bis(benzofuran-2-yl)quinoline and 2,4-bis(aroxymethyl)quinoline
- Summary of the Application: Ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate is synthesized and used in reactions with salicylaldehydes or phenols to create a range of structurally novel and intriguing 2,4-bis(benzofuran-2-yl)quinoline and 2,4-bis(aroxymethyl)quinoline .
- Methods of Application: The synthesis involves a reaction with salicylaldehydes or phenols .
- Results or Outcomes: The newly synthesized compounds showed significant anti-tubercular activity comparable with the reference rifampicin .
Application 3: Synthesis of 2-(Aroxymethyl)quinolines
- Summary of the Application: Ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate is used in the Williamson ether synthesis with various phenols .
- Methods of Application: The synthesis involves a Williamson ether synthesis with various phenols .
- Results or Outcomes: The corresponding 2,4-bis(aroxymethyl)quinoline-3-carboxylic acids were obtained in good yields of 71–86% .
Application 4: Synthesis of 2,4-bis(Benzofuran-2-yl)quinoline
- Summary of the Application: Ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate is used in reactions with salicylaldehydes or phenols to create 2,4-bis(benzofuran-2-yl)quinoline .
- Methods of Application: The synthesis involves a reaction with salicylaldehydes or phenols .
- Results or Outcomes: The newly synthesized compounds showed significant anti-tubercular activity comparable with the reference rifampicin .
Application 5: Synthesis of Ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate
- Summary of the Application: This compound is synthesized from the chlorotrimethylsilane (TMSCl)-promoted Friedländer reaction between 1-(2-amino-5-iodophenyl)ethanone and ethyl 4-chloro-3-oxobutanoate .
- Methods of Application: The synthesis involves a Friedländer reaction promoted by chlorotrimethylsilane (TMSCl). The resulting compound is then used in a Williamson ether synthesis with various phenols and an in situ ester hydrolysis reaction .
- Results or Outcomes: The corresponding 2,4-bis(aroxymethyl)quinoline-3-carboxylic acids were obtained in good yields of 71–86% .
Application 6: Synthesis of 2,4-bis(benzofuran-2-yl)quinoline and 2,4-bis(aroxymethyl)quinoline
- Summary of the Application: Ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate is synthesized and used in reactions with salicylaldehydes or phenols to create a range of structurally novel and intriguing 2,4-bis(benzofuran-2-yl)quinoline and 2,4-bis(aroxymethyl)quinoline .
- Methods of Application: The synthesis involves a reaction with salicylaldehydes or phenols .
- Results or Outcomes: The newly synthesized compounds showed significant anti-tubercular activity comparable with the reference rifampicin .
Eigenschaften
IUPAC Name |
2,4-bis(chloromethyl)-1,3,5-trimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2/c1-7-4-8(2)11(6-13)9(3)10(7)5-12/h4H,5-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNDJDCLOQRCJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CCl)C)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8075093 | |
| Record name | Benzene, 2,4-bis(chloromethyl)-1,3,5-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8075093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene | |
CAS RN |
1585-17-7 | |
| Record name | Benzene, 2,4-bis(chloromethyl)-1,3,5-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001585177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1585-17-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1241 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 2,4-bis(chloromethyl)-1,3,5-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8075093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



